2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Description
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (CAS: 15571-58-1), commonly abbreviated as DOTE, is an organotin compound with a molecular weight of 751.8 g/mol . Its structure features a central tin atom coordinated to two octyl groups, two sulfur atoms, and an esterified 2-ethylhexyl group (Figure 1). Organotin compounds like DOTE are historically used as stabilizers in polyvinyl chloride (PVC) production to prevent thermal degradation . However, DOTE is classified as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to its reproductive toxicity (Category 1B) .
Properties
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIVDFKZKMKQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O4S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029735 | |
| Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15571-58-1 | |
| Record name | 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15571-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyltinbis(2-ethylhexyl mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIOCTYLTIN BIS(2-ETHYLHEXYL THIOGLYCOLATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA3NRC891C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Dioctyltin isooctylthioglycolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
The synthesis of 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate typically involves the reaction of dioctyltin oxide with 2-ethylhexyl thioglycolate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and stringent quality control measures to maintain the purity and consistency of the product .
Chemical Reactions Analysis
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Industrial Applications
1. Plastic Additive
- DOTE is utilized as a stabilizer in the production of PVC (polyvinyl chloride) and other plastics. It enhances thermal stability and prevents degradation during processing and application. Its effectiveness is particularly noted in formulations requiring resistance to heat and light exposure.
2. Biocidal Agent
- The compound exhibits biocidal properties, making it suitable for use in coatings and materials that require antimicrobial protection. It is effective against a range of microorganisms, thus extending the lifespan of products such as paints and adhesives.
3. Lubricants and Greases
- DOTE is incorporated into lubricants to improve their performance under extreme conditions. Its properties help reduce friction and wear in mechanical systems, enhancing the longevity of machinery.
Environmental Considerations
DOTE has been identified as an environmental hazard due to its potential reproductive toxicity and harmful effects on aquatic ecosystems. Regulatory bodies have classified it as a substance that may cause damage to the unborn child and has been flagged for its toxicity to aquatic life .
Case Study 1: PVC Stabilization
In a study assessing the effectiveness of various stabilizers in PVC formulations, DOTE was compared with other organotin compounds. The results indicated that DOTE provided superior thermal stability at elevated temperatures, significantly reducing discoloration and degradation over time .
Case Study 2: Biocidal Efficacy
Research conducted on the antimicrobial properties of DOTE demonstrated its effectiveness against common pathogens found in industrial environments. The study revealed that coatings containing DOTE exhibited a marked reduction in microbial growth compared to untreated surfaces .
Regulatory Status
DOTE's use is subject to strict regulations due to its toxicological profile. The European Chemicals Agency (ECHA) has listed it under substances of very high concern (SVHC) due to its reproductive toxicity and environmental impact . Manufacturers are required to adhere to safety guidelines when handling this compound.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved in its catalytic activity include the activation of specific functional groups and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents on Sn | Primary Use |
|---|---|---|---|---|
| DOTE (15571-58-1) | C₃₄H₆₈O₄S₂Sn | 751.8 | Two octyl groups | PVC stabilizer |
| Dibutyltin bis(2-ethylhexyl mercaptoacetate) (10584-98-2) | C₂₈H₅₆O₄S₂Sn | 639.6 | Two butyl groups | PVC stabilizer, catalyst |
| Reaction mass of DOTE and MOTE (915-270-3) | Mixture | ~750 (avg.) | Mixed octyl/methyl groups | Stabilizer blends |
| Dibutyltin dichloride (683-18-1) | C₈H₁₈Cl₂Sn | 303.9 | Two butyl groups, two Cl | Catalyst, biocide |
| Dioctyltin dilaurate (CAS: 3648-18-8) | C₄₀H₈₀O₄Sn | 743.8 | Two octyl groups, two laurate esters | PVC stabilizer |
DOTE vs. Dibutyltin bis(2-ethylhexyl mercaptoacetate) (CAS 10584-98-2):
The dibutyltin analog replaces DOTE’s octyl groups with butyl chains, reducing molecular weight (639.6 vs. 751.8 g/mol) and altering lipophilicity. This structural change impacts toxicity; dibutyltin compounds are generally less persistent but still regulated under REACH for endocrine disruption .- DOTE vs. Reaction Mass of DOTE and MOTE (CAS 915-270-3): The reaction mass contains DOTE and MOTE (mono-octyltin derivatives), which exhibit synergistic stabilization effects in PVC. However, the mixture retains reproductive toxicity, leading to its inclusion in REACH Annex XIV .
- DOTE vs. Dioctyltin Dilaurate: Dioctyltin dilaurate uses laurate esters instead of mercaptoacetate ligands, enhancing compatibility with flexible PVC.
Toxicity and Regulatory Status
Table 2: Toxicity and Regulatory Profiles
- DOTE and its reaction mass with MOTE are subject to the strictest restrictions due to confirmed reproductive toxicity. Their use in consumer products is prohibited without explicit authorization .
Research Findings and Industrial Relevance
- Efficacy in PVC Stabilization: DOTE’s octyl groups provide superior thermal stability compared to dibutyltin analogs, making it effective in high-temperature PVC processing . However, its toxicity has driven substitution with calcium-zinc stabilizers .
- Environmental Impact: Organotin compounds like DOTE persist in aquatic environments, bioaccumulating in marine organisms and disrupting endocrine functions .
- Regulatory Trends: The 2022–2024 updates to REACH Annex XIV highlight a phase-out of DOTE and related organotins, reflecting global shifts toward non-toxic alternatives .
Biological Activity
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate, commonly referred to as DOTE, is an organotin compound with various applications in industrial and consumer products. Understanding its biological activity is crucial due to its potential implications for human health and the environment.
DOTE has a complex molecular structure characterized by the following properties:
- Molecular Formula : C36H72O4S2Sn
- Molecular Weight : 751.79 g/mol
- CAS Number : 15571-58-1
- Boiling Point : Approximately 669.8 °C (predicted) .
DOTE exhibits biological activity primarily through its interaction with cellular signaling pathways. It is known to act as an endocrine disruptor, influencing hormonal balance and potentially leading to adverse health effects. The compound's mechanism includes:
- Binding to Hormone Receptors : DOTE can bind to estrogen and androgen receptors, mimicking or blocking natural hormones.
- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : This activation can influence lipid metabolism and cell proliferation .
Toxicological Profile
The toxicological effects of DOTE have been studied in various animal models. Key findings include:
- Developmental Toxicity : Studies have shown that exposure to DOTE during critical developmental windows can lead to malformations and reproductive issues in offspring .
- Mutagenicity : Some evidence suggests that DOTE may exhibit mutagenic properties, although results are not universally conclusive .
Table 1: Summary of Toxicological Studies on DOTE
Case Studies
Several case studies highlight the biological activity of DOTE:
-
Case Study on Reproductive Health :
A study conducted on rats exposed to DOTE showed significant reductions in fertility rates and increased incidence of developmental anomalies in offspring. These findings emphasize the need for caution regarding exposure during pregnancy . -
Environmental Impact Study :
Research assessing the impact of DOTE on aquatic ecosystems revealed bioaccumulation in fish species, leading to endocrine disruption and altered reproductive behaviors. This underscores the importance of regulating organotin compounds in industrial applications .
Regulatory Status
Due to its potential health risks, DOTE is subject to regulatory scrutiny under various frameworks, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. Authorities are monitoring its use in consumer products and environmental exposure levels .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and purifying 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE)?
- Methodological Answer : Synthesis typically involves organotin-thiolate coupling reactions. For example, dibutyltin oxide reacts with 2-ethylhexyl thioglycolate under controlled stoichiometry to form the stannatetradecanoate backbone. Purification requires fractional distillation or column chromatography due to the compound’s high molecular weight (639.58–751.8 g/mol) and liquid state at room temperature . Solvent selection should prioritize low polarity (e.g., hexane) to avoid side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers structurally characterize this organotin compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- ¹H/¹³C NMR : Identify alkyl chain environments (e.g., ethylhexyl and octyl groups) and sulfur-tin bonding via chemical shifts (δ 1.2–1.6 ppm for methyl/methylene groups; δ 160–180 ppm for Sn-S in ¹¹⁹Sn NMR) .
- High-resolution MS : Confirm molecular weight (e.g., 639.58 g/mol for C₂₈H₅₆O₄S₂Sn) and isotopic patterns characteristic of tin (Sn-120, Sn-118) .
Q. What regulatory considerations apply to handling this compound in academic labs?
- Methodological Answer : The compound is listed as a Substance of Very High Concern (SVHC) under EU REACH due to reproductive toxicity (Category 1B). Researchers must:
- Implement fume hoods and personal protective equipment (PPE) during synthesis.
- Document waste disposal per Annex XIV of REACH, prioritizing incineration for tin-containing byproducts .
Advanced Questions
Q. What experimental strategies can elucidate the reproductive toxicity mechanisms of DOTE?
- Methodological Answer :
- In vitro models : Expose human placental cell lines (e.g., BeWo) to DOTE at concentrations ≤10 µM and measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
- In vivo studies : Use rodent models to assess teratogenicity, focusing on Sn accumulation in fetal liver tissues via inductively coupled plasma mass spectrometry (ICP-MS) .
- Comparative analysis : Contrast DOTE’s effects with structurally analogous organotins (e.g., dibutyltin dilaurate) to identify structure-activity relationships .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) in nitrogen atmospheres. Evidence suggests decomposition begins at 140°C (flash point), releasing volatile tin sulfides .
- Hydrolytic stability : Monitor Sn-S bond cleavage in aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 280 nm for thioglycolate byproducts) .
- Light sensitivity : Conduct accelerated photodegradation studies with UV lamps (λ = 254 nm) and analyze degradation products via GC-MS .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Dose metrics : Compare studies using molar concentrations vs. mass/volume units (e.g., µg/mL vs. µM).
- Model systems : Reconciling in vitro cytotoxicity (IC₅₀) with in vivo NOAEL (no observed adverse effect level) requires allometric scaling .
- Analytical validation : Cross-validate Sn quantification methods (e.g., ICP-MS vs. X-ray fluorescence) to rule out measurement artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
